molecular formula C20H21N3O3S2 B2975126 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214847-05-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2975126
CAS No.: 1214847-05-8
M. Wt: 415.53
InChI Key: GXQHFGDYPCEEFY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol-2-yl, which is a common scaffold in medicinal chemistry . These compounds are often synthesized and characterized for various applications, including as probes for selective detection in aqueous solutions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in detail. For instance, TMP showed equal preference of the proton to form hydrogen bonds with methoxy oxygen and the benzothiazole N atom .


Chemical Reactions Analysis

Detailed photophysical investigation of TMP indicated the coupling of excited state intramolecular proton transfer (ESIPT) and aggregation induced emission (AIE) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of a similar compound is C21H18N2O2S and its molecular weight is 362.44482 .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-28(25,26)23-13-7-6-11-17(23)19(24)21-15-9-3-2-8-14(15)20-22-16-10-4-5-12-18(16)27-20/h2-5,8-10,12,17H,6-7,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQHFGDYPCEEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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